2-Bromo-3-methoxy-N-methylaniline;hydrochloride
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Overview
Description
“2-Bromo-3-methoxy-N-methylaniline;hydrochloride” is a chemical compound with the CAS Number: 2375262-09-0 . It has a molecular weight of 252.54 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H10BrNO.ClH/c1-10-6-4-3-5-7 (11-2)8 (6)9;/h3-5,10H,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Metabolism and Transformation in Biological Systems
- Studies have investigated the metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine, in biological systems, identifying various metabolites. These findings contribute to our understanding of how similar compounds are processed in the body, which could be relevant for research into new therapeutic agents or toxicological studies (Kanamori et al., 2002).
Chemical Synthesis and Reactivity
- The synthesis of natural products and the exploration of synthetic pathways involving bromo and methoxy substituents have been studied. For example, research into the synthesis of 3-hydroxymollugin and 3-methoxymollugin from 3-bromomollugin highlights the importance of such compounds in synthesizing biologically active molecules (Sastry et al., 2010).
- Novel methodologies for the construction of quinoline-2-carboxylate derivatives via annulation of 2-vinylanilines with α-diazocarbonyl compounds, accommodating various functional groups including bromo and methoxy, underscore the role of these compounds in facilitating diverse synthetic routes (Wang et al., 2018).
Advanced Materials and Applications
- The development of new materials, such as dopants for polyaniline using benzoic acid and substituted benzoic acids, including methoxy substituents, has implications for electronic and optoelectronic devices. This research indicates potential applications of related compounds in the field of advanced materials (Amarnath & Palaniappan, 2005).
Catalysis and Synthetic Methodologies
- In catalysis, the use of substituted pyridines, such as 3-bromo-2-chloro-4-methoxypyridine, as precursors in synthetic reactions showcases the utility of bromo- and methoxy-substituted compounds in creating regioselective products, which are valuable in medicinal chemistry and material science (Walters et al., 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially explain the interaction of this compound with its targets.
Biochemical Pathways
Based on its chemical structure, it might be involved in the synthesis of benzimidazole derivatives, via one pot n-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles .
Result of Action
Similar compounds are known to show radical trapping ability , which could potentially be an effect of this compound.
Properties
IUPAC Name |
2-bromo-3-methoxy-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5,10H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVQTPNKBIYKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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